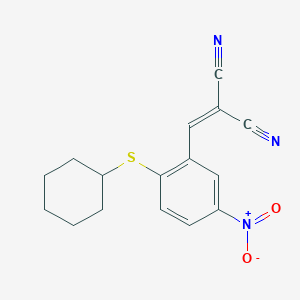
4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde is an organic compound with the molecular formula C8H10O2 It is a derivative of cyclohexadiene, featuring a hydroxyl group, a methyl group, and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 1-methyl-2,5-cyclohexadiene.
Hydroxylation: The precursor undergoes hydroxylation to introduce the hydroxyl group at the 4-position. This can be achieved using reagents like hydrogen peroxide (H2O2) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl and aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of 4-hydroxy-1-methyl-2,5-cyclohexadiene-1-one or 4-hydroxy-1-methyl-2,5-cyclohexadiene-1-carboxylic acid.
Reduction: Formation of 4-hydroxy-1-methyl-2,5-cyclohexadiene-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and aldehyde groups play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The compound may modulate specific pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-4-methyl-2,5-cyclohexadien-1-one
- 1,4-Cyclohexadiene, 1-methyl-
- 2,5-Dihydroxy-1,4-benzoquinone
Uniqueness
4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on the cyclohexadiene ring
Eigenschaften
Molekularformel |
C8H10O2 |
|---|---|
Molekulargewicht |
138.16g/mol |
IUPAC-Name |
4-hydroxy-1-methylcyclohexa-2,5-diene-1-carbaldehyde |
InChI |
InChI=1S/C8H10O2/c1-8(6-9)4-2-7(10)3-5-8/h2-7,10H,1H3 |
InChI-Schlüssel |
CIDNINOUOKSYIU-UHFFFAOYSA-N |
SMILES |
CC1(C=CC(C=C1)O)C=O |
Kanonische SMILES |
CC1(C=CC(C=C1)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-{3-nitroanilino}acetohydrazide](/img/structure/B371368.png)

![4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol](/img/structure/B371375.png)



![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B371381.png)


![3-(2-Chlorophenyl)-5-[2-nitro-5-(phenylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B371385.png)
![Methyl 3-(4-{[(2,5-dichlorophenyl)sulfonyl]oxy}phenyl)acrylate](/img/structure/B371386.png)


![4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B371391.png)
